
Nimustine hydrochloride
描述
Nimustine hydrochloride is a chemotherapeutic agent belonging to the nitrosourea class of compounds. It is primarily used in the treatment of various cancers, including brain tumors, gastrointestinal cancers, lung cancer, malignant lymphoma, and chronic leukemia . This compound works by alkylating and crosslinking DNA, leading to DNA fragmentation, inhibition of protein synthesis, and ultimately cell death .
准备方法
Synthetic Routes and Reaction Conditions: Nimustine hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques to achieve the desired pharmaceutical grade .
化学反应分析
Types of Reactions: Nimust
生物活性
Nimustine hydrochloride, also known as ACNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), is a nitrosourea compound primarily used in the treatment of malignant brain tumors, particularly gliomas. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and its impact on the tumor microenvironment. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its antitumor effects through several mechanisms:
- Alkylation of DNA : Nimustine forms DNA cross-links, leading to disruption of DNA replication and transcription. This ultimately induces apoptosis in rapidly dividing cancer cells.
- Inhibition of Tumor Growth : The compound has shown effectiveness in inhibiting the growth of various tumor types, particularly gliomas.
- Modulation of the Tumor Microenvironment : Local delivery via convection-enhanced delivery (CED) has been shown to alter the tumor microenvironment, promoting immune cell infiltration and potentially enhancing the overall therapeutic response.
Pharmacokinetics and Delivery
Research indicates that this compound can be effectively delivered using CED, which allows for localized treatment directly within the tumor. Studies have demonstrated:
- Distribution : After CED, nimustine exhibits robust distribution within rodent brain models, with significant retention at the delivery site for over 24 hours .
- Immune Response : CED of nimustine leads to increased infiltration of CD4 and CD8 lymphocytes in tumors, suggesting an immunostimulatory effect .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for brain tumors. Key findings include:
- Case Study : A notable case involved a 13-year-old patient with recurrent glioblastoma infiltrating the brainstem. After CED administration of nimustine, significant regression of the tumor was observed, with resolution of symptoms such as diplopia .
Table 1: Summary of Clinical Studies on this compound
Toxicity Profile
While this compound is effective against malignancies, it is associated with certain toxicities:
常见问题
Basic Research Questions
Q. What is the mechanism of action of Nimustine Hydrochloride, and how can researchers experimentally validate its DNA-damaging effects?
this compound functions as a chloroethylnitrosourea compound that alkylates DNA, inducing interstrand cross-links and double-strand breaks. This disrupts DNA replication and triggers apoptosis. To validate its DNA-damaging effects:
- Comet Assay : Quantify single-strand breaks by measuring DNA migration under electrophoresis .
- γH2AX Staining : Use immunofluorescence to detect phosphorylated histone H2AX foci, a marker of double-strand breaks .
- Clonogenic Survival Assay : Assess cell viability post-treatment to correlate DNA damage with cytotoxicity .
Q. What are the standard preclinical models for studying this compound in glioblastoma research?
- In Vitro Models : Human glioblastoma cell lines (e.g., U87MG, T98G) are treated with Nimustine to assess IC50 values and DNA repair dynamics .
- Xenograft Models : Implant tumor cells into immunodeficient mice and evaluate tumor regression using MRI or bioluminescence imaging after intraperitoneal or intravenous administration .
- Primary Cell Cultures : Isolate patient-derived glioblastoma cells to study heterogeneity in drug response .
Advanced Research Questions
Q. How should researchers design combination therapies involving this compound to overcome chemoresistance in gliomas?
Nimustine is often combined with procarbazine and vincristine (PAV regimen) or temozolomide (TMZ). Key considerations:
- Sequencing : Administer Nimustine before TMZ to pre-exhaust O6-methylguanine-DNA methyltransferase (MGMT), a resistance protein .
- Dose Optimization : Use pharmacokinetic studies to balance efficacy (e.g., 2–3 mg/kg in murine models) with hematological toxicity (e.g., monitoring platelet counts) .
- Synergy Analysis : Calculate combination indices (e.g., Chou-Talalay method) to identify additive or synergistic effects .
Q. What biomarkers are critical for predicting this compound efficacy, and how are they analyzed?
- MGMT Promoter Methylation : Assess via methylation-specific PCR (MSP) or pyrosequencing. Unmethylated MGMT correlates with resistance .
- Glutathione-S-Transferase π (GSTπ) : High GSTπ levels reduce alkylating agent efficacy; quantify via immunohistochemistry (IHC) or ELISA .
- DNA Repair Proteins (e.g., ATM, ATR) : Use Western blotting or RNA-seq to evaluate expression patterns linked to repair capacity .
Q. How can researchers address variability in preclinical data when translating this compound to clinical trials?
- Standardized Protocols : Follow NIH guidelines for preclinical reporting (e.g., sample size justification, blinding) to enhance reproducibility .
- Pharmacodynamic Markers : Integrate liquid biopsies (e.g., circulating tumor DNA) to monitor real-time drug effects .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., prior therapies in patient-derived xenografts) .
Q. What methodological strategies are used to study this compound’s synergy with radiation therapy?
- Fractionated Radiation : Administer Nimustine 24 hours before irradiation to maximize DNA damage retention. Doses of 2–4 Gy/fraction are typical .
- Endpoint Selection : Track progression-free survival (PFS) in clinical trials or tumor volume reduction in preclinical models .
- Mechanistic Studies : Perform γH2AX/53BP1 co-staining to distinguish radiation-induced vs. drug-induced DNA damage .
Q. How can contradictory clinical outcomes (e.g., survival rates in anaplastic gliomas) be reconciled in this compound studies?
- Subgroup Analysis : Stratify patients by molecular markers (e.g., IDH1 mutation status) to isolate drug-responsive cohorts .
- Trial Design Adjustments : Use adaptive designs to reallocate patients based on interim biomarker results .
- Omics Integration : Apply transcriptomic or proteomic profiling to identify resistance pathways (e.g., upregulated NF-κB signaling) .
属性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKNHGAPDCYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204185 | |
Record name | Nimustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-38-6, 52208-23-8 | |
Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimustine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimustine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nimustine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。